![molecular formula C21H18N2O4S2 B2568146 1-(2-(4-methoxyphenyl)-2-oxoethyl)-3-(2-(thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1428363-68-1](/img/structure/B2568146.png)
1-(2-(4-methoxyphenyl)-2-oxoethyl)-3-(2-(thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(4-methoxyphenyl)-2-oxoethyl)-3-(2-(thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H18N2O4S2 and its molecular weight is 426.51. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(4-methoxyphenyl)-2-oxoethyl)-3-(2-(thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(4-methoxyphenyl)-2-oxoethyl)-3-(2-(thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polyfunctional Fused Heterocyclic Compounds Research into the synthesis and application of thieno[3,2-d]pyrimidine derivatives, such as the compound , has led to the discovery of novel polyfunctional fused heterocyclic compounds. These compounds are synthesized through reactions involving indene‐1,3‐diones and exhibit significant chemical versatility, enabling their potential use in creating new materials with unique electronic and optical properties. Such compounds have been shown to be valuable in the development of new pharmaceutical agents and materials with specialized functions, due to their unique structural features and reactivity patterns (Hassaneen et al., 2003).
Synthesis of Thienopyrimidines for Biological Applications Another area of research involves the synthesis of substituted thienopyrimidines for their evaluation as antibacterial agents. This line of inquiry is crucial for the discovery of new therapeutic agents against resistant bacterial strains. By manipulating the chemical structure of thieno[3,2-d]pyrimidine derivatives, researchers aim to enhance the antibacterial efficacy and reduce potential side effects, contributing to the development of safer and more effective antibacterial drugs (More et al., 2013).
Nonlinear Optical Properties Thieno[3,2-d]pyrimidine derivatives have also been studied for their third-order nonlinear optical properties. These studies are part of an effort to develop new materials for optical applications, such as in the creation of optical limiters, photovoltaic devices, and sensors. The investigation into the nonlinear optical behavior of these compounds helps in understanding their potential for use in technologies that require materials capable of interacting with light in novel ways, thereby advancing the field of photonic devices (Shettigar et al., 2009).
Chemosensors for Metal Ions Furthermore, derivatives of thieno[3,2-d]pyrimidine have been synthesized and characterized as chemosensors for transition metal ions. These compounds exhibit selectivity and sensitivity towards specific metal ions, making them valuable for environmental monitoring, medical diagnostics, and industrial processes. The ability to detect and quantify metal ions with high precision is crucial in various fields, including environmental science, where monitoring metal contamination is essential for public health and safety (Gosavi-Mirkute et al., 2017).
properties
IUPAC Name |
1-[2-(4-methoxyphenyl)-2-oxoethyl]-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S2/c1-27-15-6-4-14(5-7-15)18(24)13-23-17-9-12-29-19(17)20(25)22(21(23)26)10-8-16-3-2-11-28-16/h2-7,9,11-12H,8,10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHSVNOWYRRLLSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CS4)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-methoxyphenyl)-2-oxoethyl)-3-(2-(thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]acetonitrile](/img/structure/B2568066.png)
![[2-(2-Methoxy-4-nitroanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2568067.png)
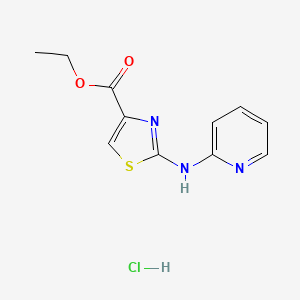
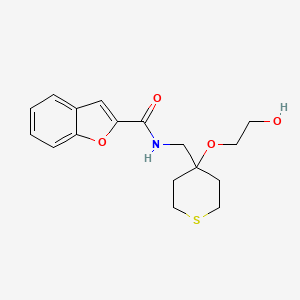
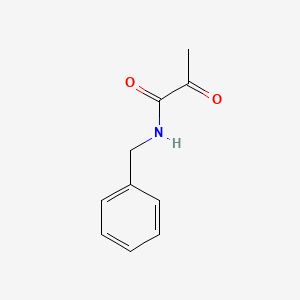
![2-Methyl-5-({spiro[3.3]heptan-2-yl}methoxy)-1,3,4-thiadiazole](/img/structure/B2568073.png)
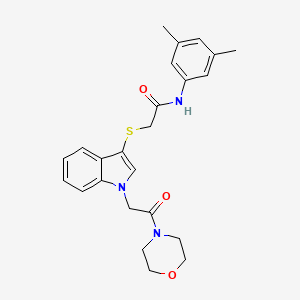

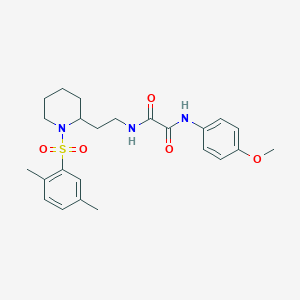
![N-[4-(diethylsulfamoyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2568080.png)
![(E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2568082.png)
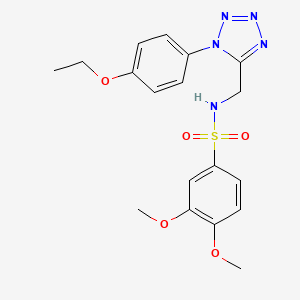
![4-chloro-3-[(2-methoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B2568084.png)
